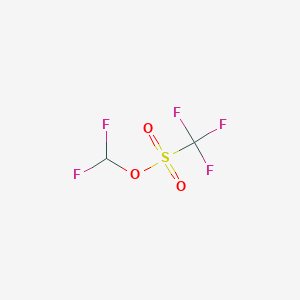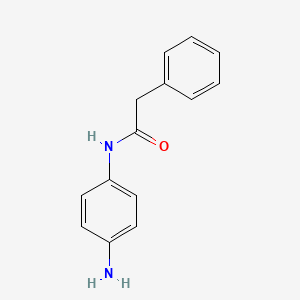
Difluoromethyl trifluoromethanesulfonate
Vue d'ensemble
Description
Difluoromethyl trifluoromethanesulfonate is an organic compound with the chemical formula CF3SO2OCH2F . It is a colorless to yellow liquid with a strong pungent odor . It is widely used as a catalyst and acid catalyst with strong acid participation in organic synthesis .
Molecular Structure Analysis
The molecular formula of Difluoromethyl trifluoromethanesulfonate is C2HF5O3S . The molecular weight is 200.09 g/mol . The InChIKey is DAANAKGWBDWGBQ-UHFFFAOYSA-N .Chemical Reactions Analysis
Difluoromethyl trifluoromethanesulfonate is used in the nucleophilic trifluoromethoxylation reactions . Upon attempted purification, it decomposes to CF4, COF2, SeO2, and H2O .Physical And Chemical Properties Analysis
Difluoromethyl trifluoromethanesulfonate is a colorless to yellow liquid with a strong pungent odor . The molecular weight is 200.09 g/mol . The exact mass is 199.95665587 g/mol . The topological polar surface area is 51.8 Ų .Applications De Recherche Scientifique
Difluoromethylation Reagent
Difluoromethyl triflate is an easy-to-handle, air-stable, and non-ozone-depleting liquid reagent for difluoromethylation . It can be prepared by reacting trifluoromethyltrimethylsilane (TMSCF3) and triflic acid in the presence of titanium tetrachloride (TiCl4) .
Synthesis of Difluoromethoxylated Heterocycles
Difluoromethyl triflate can be used to prepare difluoromethoxylated heterocycles by reacting with hydroxylated N-based heterocycles . This reaction is useful in the synthesis of various heterocyclic compounds.
Synthesis of Trifluoromethylated Arenes
Difluoromethyl triflate can be used to synthesize trifluoromethylated arenes by treating with diaryliodonium salts in the presence of copper and tetrabutylammonium difluorotriphenylsilicate (TBAT) . This reaction is useful in the synthesis of various aromatic compounds.
Preparation of Difluoromethyl Ethers and Thioethers
Difluoromethyl triflate allows for a simple method toward the preparation of difluoromethyl ethers and thioethers under basic conditions from alcohols and thiols . This reaction is useful in the synthesis of various ether and thioether compounds.
Preparation of Difluoromethyl Phenols
Difluoromethyl triflate can also be used in a single pot from boronic acids and C-H activation of arenes to obtain difluoromethyl phenols . This reaction is useful in the synthesis of various phenolic compounds.
Reservoir of Trifluoromethoxy Anion
This reagent rapidly decomposes to form trifluoromethoxy anion in the presence of fluoride ion, thus regarded as a reservoir of trifluoromethoxy anion, and has been widely used in the nucleophilic trifluoromethoxylation reactions .
Safety and Hazards
Orientations Futures
Fluorination and fluoroalkylation, which introduce a trifluoromethyl, difluoromethyl, or monofluoromethyl group, are the major strategies used for the construction of carbon–fluorine bonds and fluorinated carbon–carbon bonds . The pharmaceutical industry relies on fluorination and fluoroalkylation methods, and pressure is mounting to make these processes more environmentally friendly . Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .
Mécanisme D'action
Target of Action
Difluoromethyl trifluoromethanesulfonate is primarily used as a reagent in difluoromethylation reactions . It interacts with various targets including hydroxylated N-based heterocycles and diaryliodonium salts .
Mode of Action
The compound acts as a source of difluoromethyl group in chemical reactions . It can react with hydroxylated N-based heterocycles to prepare difluoromethoxylated heterocycles . It can also react with diaryliodonium salts in the presence of copper and tetrabutylammonium difluorotriphenylsilicate (TBAT) to synthesize trifluoromethylated arenes .
Biochemical Pathways
It’s known that the compound plays a crucial role in the formation of x–cf2h bonds, where x can be c (sp), c (sp2), c (sp3), o, n, or s . This process is beneficial for the invention of multiple difluoromethylation reagents .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a density of 1584 g/mL at 25 °C . These properties may influence its bioavailability.
Result of Action
The primary result of Difluoromethyl trifluoromethanesulfonate’s action is the formation of difluoromethyl ethers and thioethers under basic conditions from alcohols and thiols . This allows for a simple method toward the preparation of these compounds .
Action Environment
The action of Difluoromethyl trifluoromethanesulfonate can be influenced by environmental factors. For instance, it’s known to be stable and easy to handle in air . It’s also non-ozone-depleting . The compound should be stored at a temperature between 2-8°C .
Propriétés
IUPAC Name |
difluoromethyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF5O3S/c3-1(4)10-11(8,9)2(5,6)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAANAKGWBDWGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OS(=O)(=O)C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015841 | |
| Record name | difluoromethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Difluoromethyl trifluoromethanesulfonate | |
CAS RN |
1885-46-7 | |
| Record name | difluoromethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Difluoromethyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B1348675.png)
![4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1348682.png)
![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B1348686.png)
![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)






![2-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1348712.png)
![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348713.png)
![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1348715.png)